3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide
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Description
3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Positive Inotropic Effects
A significant body of research on 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide and related compounds has explored their synthesis and biological effects, particularly regarding their positive inotropic effects. For instance, Santangelo et al. (1994) synthesized a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, identifying the N-isobutyryl derivative as a compound of interest due to its ability to increase cardiac contractility in vitro without significantly affecting heart rate. This activity was partially attributed to an indirect sympathomimetic effect, with the (S) absolute configuration of the (-)enantiomer established through correlation with (S)-L-dopa (Santangelo, Casagrande, Miragoli, & Vecchietti, 1994).
Photochemical Reactions
Research conducted by Ono and Hata (1983) delved into the photochemical reactions of 2-(dimethylcarbamoyl)quinolines, revealing that irradiation in a nitrogen atmosphere transforms these compounds into 2-(methylaminoacetyl)quinolines and 2-methyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones. The study demonstrated the efficiency of these reactions in acetonitrile, with a chlorine atom's introduction to the quinoline nucleus influencing the yield of the products (Ono & Hata, 1983).
Diels-Alder Reactions
Further investigations have explored the use of related quinoline compounds in Diels-Alder reactions. Carly et al. (1996) reported on the generation of various pyridine o-quinodimethane analogues from polyfunctional o-bis(chloromethyl)pyridines, leading to the formation of tetrahydroquinoline and -isoquinoline type adducts through regiospecific cycloadditions (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-12(2)16(22)21-9-5-6-13-7-8-14(10-15(13)21)20-17(23)18(3,4)11-19/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDLILCPARFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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